Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3,4-dichlorophenyl)methylidene]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)10-13-4-5-14(18)15(19)11-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCDOZJEQCTBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=C(C=C2)Cl)Cl)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate typically involves the condensation of 3,4-dichlorobenzaldehyde with tert-butyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the benzylidene moiety to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology and Medicine: The compound has been investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research in this area focuses on understanding its interactions with biological macromolecules and its effects on cellular processes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the benzylidene moiety plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activity.
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Substituent Effects: The benzylidene group in the target compound introduces a rigid, planar structure, enhancing π-π stacking interactions with aromatic residues in biological targets . The anilino group in the analog (C₁₆H₂₂Cl₂N₂O₂) enables hydrogen bonding (N–H⋯O), improving crystallinity and solubility in polar solvents . The hydroxyethyl group (C₁₈H₂₅Cl₂NO₃) introduces chirality, making enzymatic kinetic resolution feasible for enantiomer separation . Alkyl chains (C₁₆H₃₁NO₂) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Key Observations :
- The target compound’s benzylidene group is formed via a condensation reaction, requiring precise control of dehydration conditions.
- The anilino analog employs reductive amination, which is robust and high-yielding but requires post-reduction purification .
- Alkyl derivatives are synthesized via straightforward alkylation, advantageous for scalability .
Key Observations :
- The benzylidene derivative’s planar structure enhances binding to monoamine transporters, making it a promising TRI .
- The anilino analog’s hydrogen-bonding capability may improve target selectivity for SSRIs .
- Chiral hydroxyethyl derivatives allow for enantiomer-specific activity, reducing off-target effects .
Physicochemical Properties
Table 4: Physical Properties
Key Observations :
- The anilino analog’s crystallinity (evidenced by X-ray data) facilitates formulation stability .
- Pyridine-containing derivatives exhibit improved solubility, advantageous for oral bioavailability .
Biological Activity
Tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the condensation of tert-butyl 4-piperidone with 3,4-dichlorobenzaldehyde. The reaction typically employs a solvent such as toluene under reflux conditions, often utilizing an acid catalyst for optimal yield. The final product can be purified through recrystallization or chromatography techniques.
The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets. Notably, it has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular proliferation. Inhibiting DHFR can lead to anticancer and antimicrobial effects, making it a valuable target in drug development.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperidine-based compounds, including those with similar structures to this compound, show promising inhibitory activity against DHFR. For instance, a series of synthesized compounds exhibited IC50 values ranging from 13.70 µM to 47.30 µM, indicating their potential as effective inhibitors in cancer therapy .
Case Studies
- Anticancer Activity : A study highlighted the efficacy of piperidine derivatives against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the inhibition of DHFR and subsequent disruption of folate metabolism .
- Antimicrobial Properties : Research has also indicated that similar piperidine derivatives possess antimicrobial activity against a range of pathogens. This effect is likely due to their ability to interfere with bacterial folate synthesis pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine ring or the benzylidene moiety can significantly influence potency and selectivity against target enzymes like DHFR. For instance, electron-withdrawing groups at certain positions have been shown to enhance inhibitory activity .
Table 1: Inhibitory Activity of Piperidine Derivatives Against DHFR
| Compound Name | IC50 (µM) | % Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| Piperidine derivative A | 13.70 | 85 |
| Piperidine derivative B | 47.30 | 60 |
Note: TBD values indicate that specific data for this compound was not available in current literature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(3,4-dichlorobenzylidene)piperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of tert-butyl piperidine-1-carboxylate derivatives with 3,4-dichlorobenzaldehyde under acidic or basic conditions. Key steps include temperature control (e.g., reflux in anhydrous ethanol) and catalyst selection (e.g., p-toluenesulfonic acid). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel and ethyl acetate/hexane mixtures . Optimization focuses on minimizing by-products (e.g., over-oxidation) through inert atmospheres (N₂/Ar) and controlled reagent stoichiometry .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the piperidine ring substitution pattern and benzylidene moiety integration. For example, characteristic peaks include tert-butyl protons at δ 1.4–1.5 ppm and aromatic protons from the dichlorophenyl group at δ 7.2–7.8 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 384.05). X-ray crystallography (as in related compounds) resolves stereochemistry and bond angles, with parameters such as C-Cl bond lengths (~1.72 Å) and dihedral angles between aromatic and piperidine rings .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats) due to potential respiratory and skin irritation. Avoid inhalation of dust/aerosols. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels. Emergency measures include eye irrigation (15 min with saline) and skin decontamination (soap/water). Toxicity data are limited, so treat the compound as a potential sensitizer .
Advanced Research Questions
Q. How does the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilic aromatic substitution (EAS) at the benzylidene position. For example, nitro groups can be introduced via nitration (HNO₃/H₂SO₄) at the meta position relative to Cl. Conversely, the dichlorophenyl group stabilizes radical intermediates in photochemical reactions (e.g., decarboxylative coupling under visible light) . Reactivity is quantified using Hammett substituent constants (σ ≈ 0.76 for 3,4-dichloro), correlating with observed reaction rates in kinetic studies .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR shifts (e.g., predicted vs. observed aromatic proton environments) are addressed by:
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR spectra (GIAO method).
- Solvent effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in computational models.
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH profiling : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the tert-butyl ester).
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (Td ~200°C). Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life .
Q. What pharmacological targets are hypothesized for this compound, and how are binding affinities measured?
- Methodological Answer : Structural analogs suggest activity at G-protein-coupled receptors (GPCRs) or ion channels. In vitro assays include:
- Radioligand binding : Compete with [³H]-labeled ligands (e.g., σ receptors) using membrane preparations from transfected HEK293 cells.
- Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess receptor activation/inhibition. IC₅₀ values are derived from dose-response curves (GraphPad Prism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
